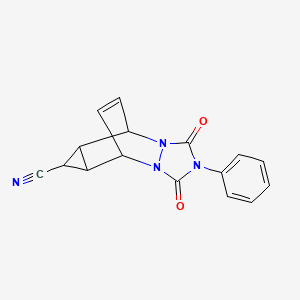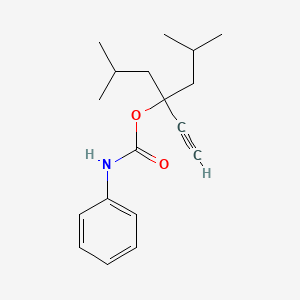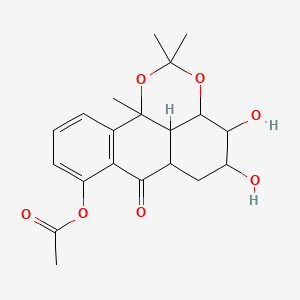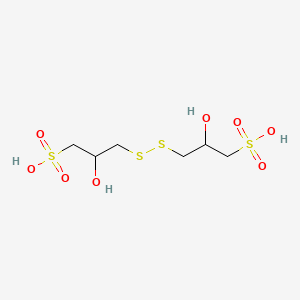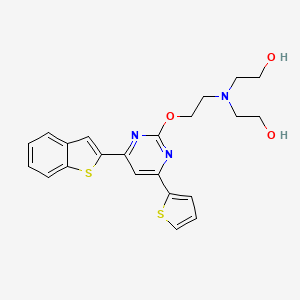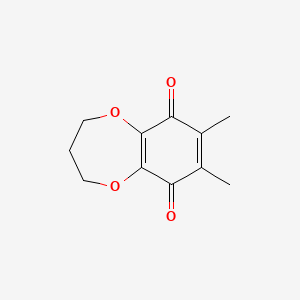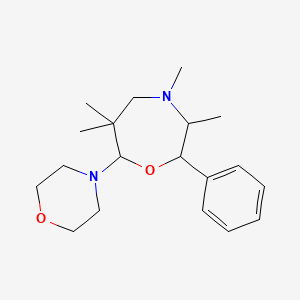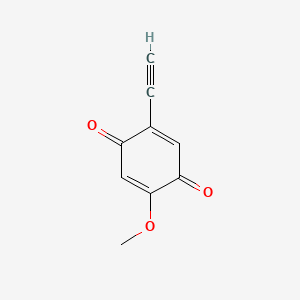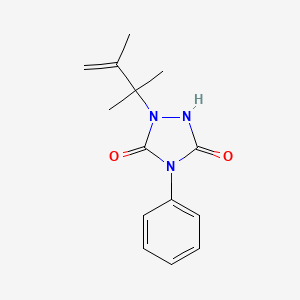
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a trimethylpropenyl group, and a triazolidine-3,5-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazolidine intermediate.
Addition of the Trimethylpropenyl Group: The trimethylpropenyl group can be added via an alkylation reaction using a suitable alkylating agent such as trimethylpropenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolidine derivatives.
Substitution: The phenyl and trimethylpropenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction may produce reduced triazolidine derivatives.
科学的研究の応用
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Lacks the trimethylpropenyl group.
1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione: Lacks the phenyl group.
4-Phenyl-1,2,4-triazolidine-3,5-dione derivatives: Various derivatives with different substituents.
Uniqueness
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both the phenyl and trimethylpropenyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
64891-99-2 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
1-(2,3-dimethylbut-3-en-2-yl)-4-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)14(3,4)17-13(19)16(12(18)15-17)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3,(H,15,18) |
InChIキー |
ZKLIVMVXJROSHY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C)(C)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



